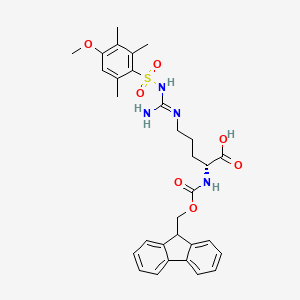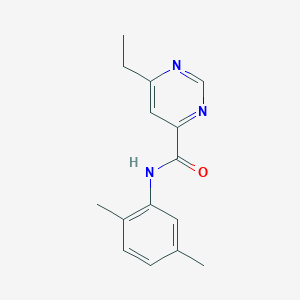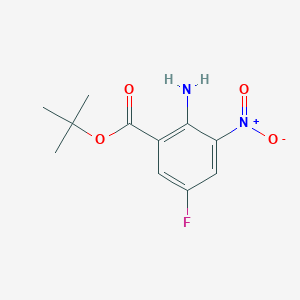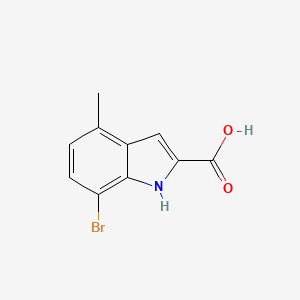![molecular formula C10H9N3O B2896381 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 85862-97-1](/img/structure/B2896381.png)
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a derivative of 1H-1,2,3-triazole . Triazole derivatives have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . They have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
Synthesis Analysis
The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
Triazole derivatives have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical And Chemical Properties Analysis
1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Applications De Recherche Scientifique
Catalytic Applications
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one and its derivatives have been explored for their catalytic applications, particularly in the field of organometallic chemistry. For instance, half-sandwich Ruthenium(II) complexes incorporating click-generated 1,2,3-triazole based organosulfur/-selenium ligands have been studied for their catalytic efficiency in the oxidation of alcohols and transfer hydrogenation of ketones. These complexes exhibit a pseudo-octahedral “piano-stool” disposition of donor atoms around Ru, with variations in catalytic processes efficiency depending on the nitrogen involved from the triazole skeleton in coordination with Ru (Saleem et al., 2013). Similarly, Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes have been reported for their catalytic activation in transfer hydrogenation and oxidation of alcohols, showcasing the versatility of 1,2,3-triazole derivatives in catalysis (Saleem et al., 2014).
Antimicrobial Properties
The antimicrobial properties of 1,2,4-triazole derivatives have also been a significant area of research. Novel N-phenylacetamide bearing 1,2,4-triazole derivatives have demonstrated potential as antimicrobial agents, showing growth inhibitory effects against fungi and efficacy against Gram-negative bacteria. These findings highlight the potential of 1,2,4-triazole derivatives, closely related to this compound, in developing new antimicrobial drugs (Bochao et al., 2017).
Corrosion Inhibition
Another interesting application is the use of 1,2,3-triazole derivatives as corrosion inhibitors. For example, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) has been synthesized and characterized as a new corrosion inhibitor for mild steel in a corrosive environment. The study provides insights into the molecular structure of the tested inhibitor and its efficiency, showcasing the utility of triazole derivatives in corrosion protection (Jawad et al., 2020).
Crystal Structure Analysis
Crystal structure analysis of compounds containing 1,2,3-triazole units has provided valuable information about their molecular organization, which is critical for understanding their physical properties and potential applications. Studies have detailed the crystal and molecular structure of various triazene derivatives, contributing to the knowledge base of 1,2,3-triazole chemistry and its applications in material science and pharmaceuticals (Pottie et al., 1998).
Mécanisme D'action
The compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
Propriétés
IUPAC Name |
1-[3-(triazol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(7-9)13-6-5-11-12-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDNPNIFSJCYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)
![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)



![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)
![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)
![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)